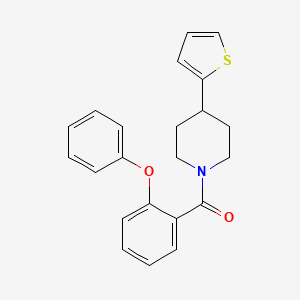
1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenoxybenzoyl)-4-(thiophen-2-yl)piperidine (PBTP) is a heterocyclic compound with a unique structural configuration. It has become an important research topic in the scientific community due to its potential applications in the synthesis of various compounds and its potential medical uses.
科学研究应用
1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine has been used in a variety of scientific research applications, including the synthesis of other compounds, drug delivery, and medical research. It has been used as an intermediate in the synthesis of several drugs, including antifungal and antiviral agents. In addition, it has been used as a delivery vehicle for drugs in the treatment of cancer and other diseases. It has also been used in the study of the role of certain enzymes in the body, such as those involved in the metabolism of cholesterol.
作用机制
The exact mechanism of action of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine is not yet fully understood. However, it is believed to interact with certain proteins in the body, such as those involved in the metabolism of cholesterol. It is also believed to interact with certain enzymes, such as those involved in the synthesis of other compounds, and to act as a catalyst in certain biochemical reactions.
Biochemical and Physiological Effects
1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as those involved in the metabolism of cholesterol. It has also been shown to increase the production of certain hormones, such as insulin. In addition, it has been shown to have an anti-inflammatory effect and to reduce the production of free radicals.
实验室实验的优点和局限性
The use of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and the reaction yields are typically high. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its effects on the body and its potential applications.
未来方向
The potential applications of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine are still being explored. Future research could focus on the development of new synthetic methods for the synthesis of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine and other related compounds. In addition, further research could be conducted on the biochemical and physiological effects of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine, as well as its potential use in the delivery of drugs. Finally, further research could be conducted on the potential applications of 1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine in the medical field, such as its use in the treatment of cancer and other diseases.
合成方法
1-(2-phenoxybenzoyl)-4-(thiophen-2-yl)piperidine is synthesized through a multi-step process that involves the reaction of 2-phenoxybenzaldehyde with 4-thiophen-2-ylpiperidine. The reaction occurs in the presence of a base such as sodium hydroxide and is followed by a dehydration reaction. The product is then purified by recrystallization. The overall yield of the reaction is typically greater than 80%.
属性
IUPAC Name |
(2-phenoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c24-22(23-14-12-17(13-15-23)21-11-6-16-26-21)19-9-4-5-10-20(19)25-18-7-2-1-3-8-18/h1-11,16-17H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINBUERBKFECHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503119.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503121.png)
![3-(4-tert-butylphenyl)-1-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503129.png)
![1-[(4-fluorophenyl)methyl]-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503141.png)
![1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503149.png)
![6-hydroxy-7-methyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6503155.png)
![2-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503156.png)
![N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503157.png)

![5-fluoro-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B6503166.png)

![3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6503209.png)
![N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6503217.png)
